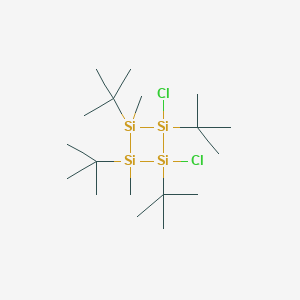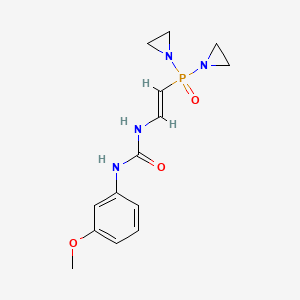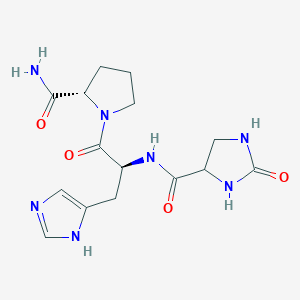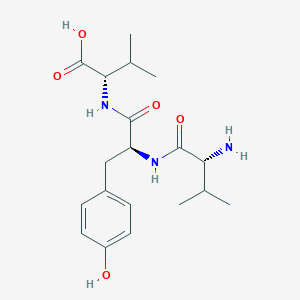
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane is a highly branched organosilicon compound. Its unique structure, characterized by the presence of tert-butyl groups and dichloro substituents, makes it an interesting subject for research in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane typically involves the reaction of tert-butylchlorosilane with dichloromethylsilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloro groups to hydrosilane groups.
Substitution: The dichloro groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a component in medical devices and implants.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dichloro groups, which can undergo nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar highly branched structure.
Tetra-tert-butylmethane: Another highly branched compound with tert-butyl groups.
2,2,3,3-Tetramethylbutane: A compact and stable hydrocarbon with a butane backbone.
Uniqueness
1,2,3,4-Tetra-tert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane is unique due to the presence of both silicon and chlorine atoms in its structure, which imparts distinct chemical properties compared to purely hydrocarbon-based compounds. The combination of tert-butyl groups and dichloro substituents makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63267-56-1 |
|---|---|
Molekularformel |
C18H42Cl2Si4 |
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
1,2,3,4-tetratert-butyl-1,2-dichloro-3,4-dimethyltetrasiletane |
InChI |
InChI=1S/C18H42Cl2Si4/c1-15(2,3)21(13)22(14,16(4,5)6)24(20,18(10,11)12)23(21,19)17(7,8)9/h1-14H3 |
InChI-Schlüssel |
SGUGBSOQHIBIGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si]1([Si]([Si]([Si]1(C(C)(C)C)Cl)(C(C)(C)C)Cl)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)

![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)


